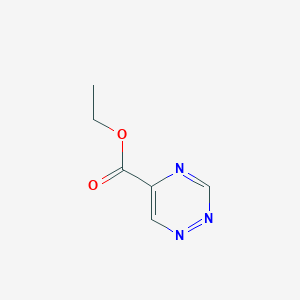

![molecular formula C11H18O4 B138826 Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 1489-97-0](/img/structure/B138826.png)

Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Übersicht

Beschreibung

Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is a compound that belongs to the class of organic chemicals known as spiro compounds, which are characterized by a unique structure where two rings are joined through a single atom. The compound is not directly synthesized or analyzed in the provided papers, but related compounds and their synthesis methods offer insights into the potential characteristics and synthetic routes that could be applicable to Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate.

Synthesis Analysis

The synthesis of related spiro compounds often involves the use of microwave irradiation, as seen in the synthesis of 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates, which were created by reacting diarylcyclohexenones with ethylene diamine in the presence of p-toluenesulfonic acid under solvent-free conditions . Similarly, the stereoisomers of 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane were synthesized from ethyl (S)-lactate and dimethyl (S)-malate, employing dianion alkylation as a key step . These methods suggest that the synthesis of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate could also involve key steps such as alkylation or the use of microwave irradiation to promote the reaction.

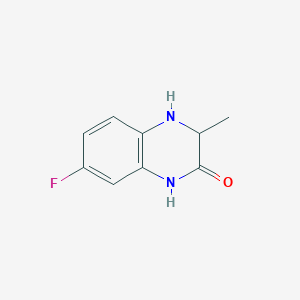

Molecular Structure Analysis

The molecular structure of spiro compounds is often complex, involving multiple stereocenters and the possibility of various stereoisomers. The synthesis of all four energetically possible stereoisomers of a related spiro compound demonstrates the importance of stereochemistry in the synthesis and characterization of these molecules . The molecular structure of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate would likely exhibit similar complexity, with the potential for multiple stereoisomers depending on the synthetic route taken.

Chemical Reactions Analysis

Spiro compounds can undergo various chemical reactions, including intramolecular conjugate addition, as seen in the synthesis of (E)- and (Z)-methoxycarbonylmethylene-1,6-dioxaspiro[4.5]decanes . The presence of functional groups such as carboxylates and nitriles in related compounds suggests that Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate could also participate in reactions that involve these functional groups, such as nucleophilic substitutions or additions .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro compounds can be determined through various analytical techniques, including NMR, mass spectrometry, and elemental analysis . For instance, the conversion of 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite to ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate was established by NMR and mass spectrometry . These techniques would be essential in characterizing the physical and chemical properties of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, such as its melting point, solubility, and stability.

Wissenschaftliche Forschungsanwendungen

Supramolecular Arrangements : A study by Graus et al. (2010) explored the molecular and crystal structure of various dioxaspiro[4.5]decane derivatives, including ethyl-2,4dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate. They discussed the relationship between molecular structure and crystal structure, highlighting the role of substituents in supramolecular arrangements (Graus et al., 2010).

Enantiomerically Pure Spiroacetals Synthesis : Schwartz et al. (2005) described a method for synthesizing enantiomerically pure dioxaspiro[4.5]decanes from homopropargylic alcohols. This method is important for producing spiroacetal structures, which are significant in various chemical and biological processes (Schwartz et al., 2005).

Synthesis and Pharmacological Evaluation : Brubaker and Colley (1986) synthesized 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, derivatives of ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, and evaluated them for dopamine agonist activity. This research is significant for understanding the potential pharmacological applications of these compounds (Brubaker & Colley, 1986).

Mass Spectrometric Study : Solomons (1982) conducted a mass spectrometric study of 1,4-dioxa-8-azaspiro[4.5]decane, a compound related to ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. This study provided insights into the molecular structure and fragmentation patterns, which are essential for analytical and synthetic chemistry applications (Solomons, 1982).

Synthesis of Enantiomerically Pure 2,7-Dialkyl-1,6-Dioxaspiro[4.5]Decanes : Schwartz et al. (2005) also detailed a synthesis method for enantiomerically pure 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes using enantiomerically pure homopropargylic alcohols. This study contributes to the field of stereochemistry and the synthesis of spiroacetal structures (Schwartz et al., 2005).

Zukünftige Richtungen

Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate has potential applications in the preparation of various therapeutic agents. It can be used to prepare arylcyclohexanones analgesics, metalloproteinase inhibitors, benzimidazole derivatives as therapeutic TRPM8 receptor modulators, and apoptosis-inducing agents . These potential applications suggest promising future directions for this compound in pharmaceutical research.

Eigenschaften

IUPAC Name |

ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-2-13-10(12)9-3-5-11(6-4-9)14-7-8-15-11/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXWGBLTOSRBAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2(CC1)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440753 | |

| Record name | Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |

CAS RN |

1489-97-0 | |

| Record name | Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

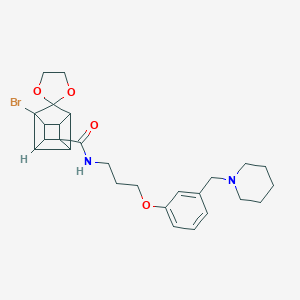

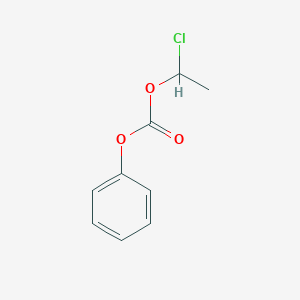

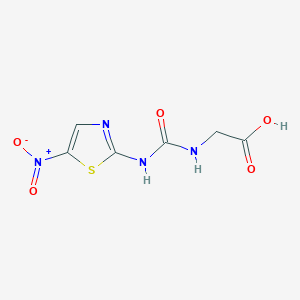

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

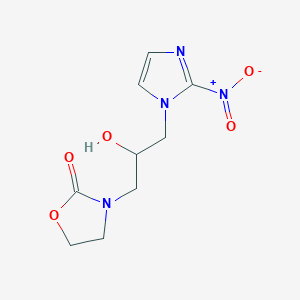

![(3R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione](/img/structure/B138771.png)